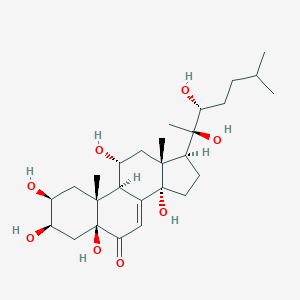

Muristerone a

Descripción general

Descripción

La Muristerone A es un compuesto fitoecdisoide que se encuentra naturalmente en la planta kaladana, Ipomoea calonyction. Es un esteroide polihidroxilado con la fórmula molecular C27H44O8 y un peso molecular de 496.6 g/mol . La this compound es conocida por su papel en el desarrollo de los insectos, particularmente en la mediación de los receptores hormonales nucleares como Ultraspiracle y el receptor de la ecdisona .

Métodos De Preparación

La Muristerone A se puede preparar a través de diversas rutas sintéticas. Un método común implica la extracción de la planta kaladana. El compuesto es soluble en piridina, metanol y etanol . Los métodos de producción industrial suelen implicar el uso de solventes orgánicos y condiciones de reacción específicas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

La Muristerone A sufre varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen piridina, metanol y etanol . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados hidroxilados de la this compound .

Aplicaciones Científicas De Investigación

La Muristerone A tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo en diversas reacciones de síntesis orgánica. En biología, juega un papel crucial en el estudio del desarrollo y la metamorfosis de los insectos. En medicina, la this compound se utiliza para inducir la expresión génica en sistemas inducibles por ecdisona, los cuales son valiosos para estudiar la función y la regulación de los genes . Además, tiene aplicaciones en la industria para la producción de plantas y animales genéticamente modificados .

Mecanismo De Acción

La Muristerone A ejerce sus efectos actuando como un agonista del receptor de ecdisteroides, con una constante de disociación (Kd) de 1 nM . Forma un heterodímero con Ultraspiracle, que luego forma un complejo con el receptor de la ecdisona . Este complejo regula la transcripción de genes involucrados en el desarrollo y la metamorfosis de los insectos . En células de mamíferos, la this compound induce la expresión génica sin efectos perjudiciales .

Comparación Con Compuestos Similares

La Muristerone A es similar a otros fitoecdisoides como la ecdisona y la ponasterona A. es única por su alta potencia como agonista del receptor de ecdisteroides . Otros compuestos similares incluyen la 20-hidroxiecdisona y la inokosterona, que también juegan roles en el desarrollo de los insectos pero difieren en sus estructuras moleculares y actividades biológicas específicas .

Actividad Biológica

Muristerone A, a synthetic analog of the insect molting hormone ecdysone, has garnered attention for its significant biological activities, particularly in the context of gene expression modulation and neurobiological effects. This article explores the various biological activities of this compound, supported by data tables and relevant case studies.

This compound (C27H44O6) functions primarily as an inducer of ecdysone-inducible gene expression systems in mammalian cells and transgenic animals. Its mechanism involves binding to the ecdysteroid receptor complex, which consists of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). Upon binding, this compound activates transcription of target genes, thereby influencing various cellular processes such as growth and differentiation .

Biological Activities

- Gene Expression Induction

- Neurotrophic Effects

- Antioxidant Properties

Table 1: Summary of Biological Activities of this compound

Case Study: Neurotrophic Effects

In a study conducted by researchers at MD Anderson Cancer Center, human dermal fibroblasts were genetically engineered to express NGF under the control of an ecdysone-inducible system. Upon treatment with this compound, a significant increase in NGF release was observed, indicating its potential role in promoting neuronal health and regeneration .

Case Study: Gene Expression Control

This compound has been utilized in various experimental setups to manipulate gene expression. For instance, in a study involving transgenic mice, administration of this compound led to controlled expression of therapeutic genes, demonstrating its utility in gene therapy approaches .

Propiedades

IUPAC Name |

(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJUYAVTHIEHAI-LHBNDURVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959583 | |

| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38778-30-2 | |

| Record name | Muristerone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.